molecular formula C6H3F2NO2 B1216864 2,5-Difluoronitrobenzene CAS No. 364-74-9

2,5-Difluoronitrobenzene

Cat. No. B1216864
CAS RN: 364-74-9
M. Wt: 159.09 g/mol
InChI Key: XNJAYQHWXYJBBD-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2,5-Difluoronitrobenzene has been used in the creation of N-alkylated 2-arylaminobenzimidazoles , quinoxalinones , and N-(2-nitro-4-fluorophenyl)-1,2,3,4-tetrahydroisoquinoline .


Molecular Structure Analysis

The complete structural and vibrational analysis of 2,5-Difluoronitrobenzene was carried out by Hartree-Fock (HF) and density functional theory (DFT) method (B3LYP) with 6-311++G (d,p) basis set . The InChI of the compound is 1S/C6H3F2NO2/c7-4-1-2-5(8)6(3-4)9(10)11/h1-3H and the SMILES string is [O-]N+c1cc(F)ccc1F .


Physical And Chemical Properties Analysis

As mentioned in the description, 2,5-Difluoronitrobenzene is a liquid at room temperature with a refractive index of 1.509 (lit.) . It has a boiling point of 206.5 °C (lit.) and a melting point of -11.7 °C (lit.) . The density of this compound is 1.467 g/mL at 25 °C (lit.) .

Scientific Research Applications

Synthesis of N-alkylated 2-arylaminobenzimidazoles

2,5-Difluoronitrobenzene has been used in the synthesis of N-alkylated 2-arylaminobenzimidazoles . These compounds have a wide range of applications in medicinal chemistry due to their biological activities.

Preparation of Quinoxalinones

Quinoxalinones are a class of organic compounds that have been synthesized using 2,5-Difluoronitrobenzene . These compounds have potential applications in the development of pharmaceuticals and agrochemicals.

Synthesis of N-(2-nitro-4-fluorophenyl)-1,2,3,4-tetrahydroisoquinoline

2,5-Difluoronitrobenzene has been used in the synthesis of N-(2-nitro-4-fluorophenyl)-1,2,3,4-tetrahydroisoquinoline . This compound is a useful intermediate in organic synthesis.

Thermochemical Studies

2,5-Difluoronitrobenzene has been used in thermochemical studies . These studies are important for understanding the stability of the compound and its reactivity under various conditions.

Nitration Reactions in Microreactors

2,5-Difluoronitrobenzene has been used in studies investigating the intensification of liquid mixing in the heart mixer plate reactor . This research contributes to the development of nitration reactors by highlighting the advantages of continuous-flow microreactor systems.

Preparation of Secondary Amine Precursors

2,5-Difluoronitrobenzene may be used in the preparation of secondary amine precursors . These precursors are required for the synthesis of two families of nitric oxide donors, which have potential applications in the treatment of cardiovascular diseases.

Safety And Hazards

2,5-Difluoronitrobenzene is harmful to the skin, eyes, and respiratory system . It may be toxic if inhaled or swallowed . Prolonged exposure should be avoided and vapor should not be breathed . It is recommended to use personal protective equipment, including dust masks, eyeshields, and gloves when handling this compound . It should be used only outdoors or in a well-ventilated area .

properties

IUPAC Name

1,4-difluoro-2-nitrobenzene
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InChI

InChI=1S/C6H3F2NO2/c7-4-1-2-5(8)6(3-4)9(10)11/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

XNJAYQHWXYJBBD-UHFFFAOYSA-N
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Canonical SMILES

C1=CC(=C(C=C1F)[N+](=O)[O-])F
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Molecular Formula

C6H3F2NO2
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DSSTOX Substance ID

DTXSID60189921
Record name 2,5-Difluoronitrobenzene
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Molecular Weight

159.09 g/mol
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Physical Description

Light yellow liquid; [Alfa Aesar MSDS]
Record name 2,5-Difluoronitrobenzene
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Vapor Pressure

0.35 [mmHg]
Record name 2,5-Difluoronitrobenzene
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Product Name

2,5-Difluoronitrobenzene

CAS RN

364-74-9
Record name 2,5-Difluoronitrobenzene
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Synthesis routes and methods

Procedure details

To a cooled solution (0°-5° C./-15° C. with CO2 /acetone/water) of conc. sulfuric acid (600 ml) and 90% nitric acid (330 ml) in a three-necked flask equipped with a mechanical stirrer and thermometer was added 1,4-difluorobenzene dropwise (300 g., 2.63 moles) over 2.5 hours. After an additional 30 min. stirring, the mixture was carefully poured into ice and extracted with ethyl ether (3×600 ml). The organic layers were washed with brine, water, 5% sodium bicarbonate solution, dried over (Na2SO4) and evaporated in vacuo. The orange liquid was distilled under vacuum to obtain 1,4-difluoro-2-nitrobenzene, b.p. 102°-105° C. at 30 torr.
Quantity
600 mL
Type
reactant
Reaction Step One
Quantity
330 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the structural characterization of 2,5-Difluoronitrobenzene?

A1: 2,5-Difluoronitrobenzene (2,5-DFNB) is an aromatic compound. Key structural characteristics include:

  • Spectroscopic Data: Detailed spectroscopic analysis, including FT-IR, FT-Raman, UV-Vis, and NMR, has been performed on 2,5-DFNB. [, ] These studies provide valuable insights into its vibrational frequencies, electronic transitions, and nuclear spin interactions, which are crucial for understanding its structure and properties.

Q2: How does the structure of 2,5-Difluoronitrobenzene relate to its metabolic pathways?

A2: Research has shown that the metabolic pathways of 2,5-DFNB differ from those of its structural analog, 2,5-difluoroaminobenzene. [] While the specific metabolic transformations were not elaborated upon in the provided abstracts, this difference highlights the importance of the nitro group in influencing the compound's metabolic fate. Further investigation into these pathways is crucial for understanding potential toxicological implications.

Q3: Can you explain the thermodynamic properties of 2,5-Difluoronitrobenzene and its isomers?

A3: Experimental and computational studies have determined key thermodynamic properties of 2,5-DFNB and its isomers (2,4-DFNB and 3,4-DFNB). These properties include: []

    Q4: What is known about the toxicity of 2,5-Difluoronitrobenzene?

    A4: While the provided research focuses on physicochemical and metabolic aspects of 2,5-DFNB, one study used the compound as a model to investigate the role of transport systems in renal proximal tubular cell toxicity. [] The study highlighted how the compound's glutathione conjugate (a detoxification product) exhibited varying toxicity depending on its location (apical or basolateral) within the renal tubules. This suggests that transport and metabolism play crucial roles in the compound's potential for toxicity.

    Q5: Are there any industrial applications for 2,5-Difluoronitrobenzene?

    A5: One of the provided abstracts describes a continuous flow process for the selective nitration of para-difluorobenzene to produce 2,5-DFNB. [] This high-yield synthesis (98%) highlights the potential for efficient and scalable production. While the specific application of 2,5-DFNB wasn't mentioned, the development of an industrial-scale synthesis suggests potential use as an intermediate in the production of other chemicals, such as pharmaceuticals or agrochemicals.

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